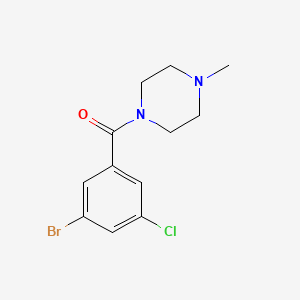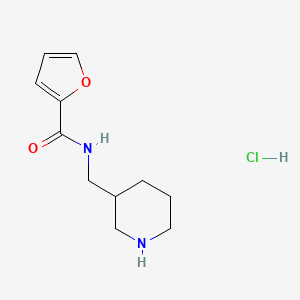![molecular formula C7H3Cl2N3O B1434940 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1638767-57-3](/img/structure/B1434940.png)
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Overview
Description
“2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C6H3Cl2N3. It has a molecular weight of 188.02 g/mol . This compound is also known by several synonyms, including “2,4-dichloro-1h-pyrrolo 2,3-d pyrimidine”, “2,6-dichloro-7-deazapurine”, and “2,4-dichloropyrrolo 2,3-d pyrimidine” among others .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The InChI Key for this compound is GHXBPCSSQOKKGB-UHFFFAOYSA-N . The SMILES string representation is C1=CNC2=C1C(=NC(=N2)Cl)Cl .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 306.2±24.0 °C at 760 mmHg . The compound’s vapour pressure is 0.0±0.6 mmHg at 25°C .Scientific Research Applications
Medicinal Chemistry Kinase Inhibitor Development
The compound 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde serves as a scaffold in medicinal chemistry for the development of potent kinase inhibitors. These inhibitors are crucial in cancer therapy, offering promising candidates for innovative treatments .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, this compound is utilized in the synthesis of kinase inhibitors which are used in the treatment of various diseases .
Biochemical Research
In life science research, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is employed as a biochemical reagent. It serves as a biological material or organic compound for research related to life sciences .
Anticancer Drug Synthesis
The compound is involved in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives using advanced techniques like microwave-assisted synthesis. These derivatives have potential applications in anticancer treatments .
Anti-inflammatory Research
Research into the anti-inflammatory activities of pyrimidine derivatives includes investigating the chemical characteristics and reactivities of modified pyrimidine compounds. This research can lead to the development of new anti-inflammatory drugs .
Anti-breast-cancer Activity
Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine derivatives, which include the 2,4-dichloro variant, have been evaluated for their antiproliferative effects on breast cancer cells. These studies aim to develop compounds with higher anticancer activity against triple-negative breast cancer cells .
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3O/c8-5-4-3(2-13)1-10-6(4)12-7(9)11-5/h1-2H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXLLWSAFWLAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)







